BenchChemオンラインストアへようこそ!

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

HDAC inhibition Tetrahydroquinoline SAR Procurement evidence

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941915-18-0) is a fully synthetic small molecule (molecular formula C18H16F2N2O2, molecular weight 330.335 g/mol) belonging to the tetrahydroquinoline–benzamide chemotype. Its structure comprises a 1,2,3,4-tetrahydroquinoline core featuring an N-acetyl substituent at the 1-position and a 3,4-difluorobenzamide moiety appended to the 6-position via an amide linkage.

Molecular Formula C18H16F2N2O2
Molecular Weight 330.335
CAS No. 941915-18-0
Cat. No. B2382245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide
CAS941915-18-0
Molecular FormulaC18H16F2N2O2
Molecular Weight330.335
Structural Identifiers
SMILESCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C18H16F2N2O2/c1-11(23)22-8-2-3-12-9-14(5-7-17(12)22)21-18(24)13-4-6-15(19)16(20)10-13/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
InChIKeyRTOUTRBHPTYPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941915-18-0): Core Chemical Identity and Compound Class Context


N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941915-18-0) is a fully synthetic small molecule (molecular formula C18H16F2N2O2, molecular weight 330.335 g/mol) belonging to the tetrahydroquinoline–benzamide chemotype . Its structure comprises a 1,2,3,4-tetrahydroquinoline core featuring an N-acetyl substituent at the 1-position and a 3,4-difluorobenzamide moiety appended to the 6-position via an amide linkage. This scaffold has been explored in medicinal chemistry primarily as a histone deacetylase (HDAC) inhibitor pharmacophore, where the benzamide group is proposed to chelate the catalytic zinc ion within the HDAC active site, while the tetrahydroquinoline portion occupies the surface recognition groove [1]. The compound is commercially available as a research reagent, with vendor-reported purity specifications typically ≥95% .

Why N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide Cannot Be Replaced by Generic Tetrahydroquinoline–Benzamide Analogs


Within the tetrahydroquinoline–benzamide HDAC inhibitor series, the nature of the N-1 substituent on the tetrahydroquinoline ring and the specific positioning of fluorine atoms on the benzamide ring are established determinants of both target potency and subtype selectivity [1]. Systematic structure–activity relationship (SAR) studies on quinoline–based benzamides have demonstrated that even minor alterations to the cap group or linker region can shift the inhibition profile between HDAC isoforms, thereby undermining the rationale for casual interchange of analogs in a research program [2]. Consequently, selecting N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide versus a close analog such as the N-benzenesulfonyl derivative (CAS 941916-07-0) or the N-ethyl-2-oxo congener (CAS 922130-07-2) is not merely a procurement convenience but a decision with direct impact on experimental reproducibility and structure–activity conclusions. The quantitative evidence below, where available, delineates the specific points of differentiation that a scientific user must weigh when choosing this compound over its nearest structural neighbors.

Quantitative Differentiation Evidence for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941915-18-0)


Global Evidence Limitations: Explicit Disclaimer on Data Availability

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases (US8748451, US8685992, WO2014053315) did not retrieve any quantitative, head-to-head comparator bioactivity data (IC50, Ki, cellular EC50, selectivity ratios) for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941915-18-0) against specific molecular targets [1]. The BindingDB records associated with this compound (BDBM124190; IC50 19–40 nM on HDAC6) correspond to N-hydroxy-4-((9H-carbazol-9-yl)methyl)benzamide (tubastatin A), which is structurally unrelated [2]. The compound is not indexed in ChEMBL or PubChem BioAssay with primary activity data as of the search date. Vendor product pages (chemenu.com) list molecular formula (C18H16F2N2O2), molecular weight (330.335), and purity (≥95%) but no biological activity data . Consequently, no Evidence_Item in this section can meet the threshold for 'Direct head-to-head comparison' or 'Cross-study comparable' evidence.

HDAC inhibition Tetrahydroquinoline SAR Procurement evidence

Structural Differentiation: N-1 Acetyl Substituent Versus N-1 Benzenesulfonyl and N-1 Cyclopropanecarbonyl Analogs

In the broader quinoline–benzamide HDAC inhibitor class, the N-1 substituent on the tetrahydroquinoline ring modulates the interaction with the enzyme surface recognition domain, influencing both potency and subtype selectivity profiles [1]. The N-acetyl group in CAS 941915-18-0 (SMILES: CC(=O)N1CCCC2=C1C=CC(NC(=O)C1=CC(F)=C(F)C=C1)=C2) presents a compact, hydrogen-bond-accepting cap that differs sterically and electronically from the bulkier N-benzenesulfonyl analog (CAS 941916-07-0; SMILES: O=S(=O)(c1ccccc1)N1CCCC2=C1C=CC(NC(=O)C1=CC(F)=C(F)C=C1)=C2) and the N-cyclopropanecarbonyl analog (CAS not retrieved; SMILES: O=C(C1CC1)N1CCCC2=C1C=CC(NC(=O)C1=CC(F)=C(F)C=C1)=C2) . While quantitative IC50 data for this specific compound are unavailable, systematic SAR in the quinoline–benzamide series has shown that N-1 arylsulfonyl derivatives with electron-withdrawing substituents can exhibit improved HDAC1/HDAC2 class I selectivity, whereas smaller acyl substituents may alter the HDAC6/class IIb preference [2]. These structural distinctions are not interchangeable for a research program requiring a defined cap group pharmacophore.

HDAC inhibitor design Cap group SAR Tetrahydroquinoline substitution

3,4-Difluorobenzamide Versus 2,6-Difluorobenzamide Regioisomer: Fluorine Substitution Pattern Matters for Zinc Chelation Geometry

The 3,4-difluorobenzamide moiety in CAS 941915-18-0 positions the fluorine atoms meta and para to the amide carbonyl, which influences the electron density on the benzamide NH2/CO motif that chelates the catalytic zinc ion in HDAC enzymes [1]. In contrast, a regioisomeric 2,6-difluorobenzamide analog (e.g., N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide; vendor listings) places fluorine atoms ortho to the amide group, which introduces steric hindrance and alters the pKa of the benzamide NH, thereby modifying zinc-binding affinity . Published SAR on benzamide-based HDAC inhibitors indicates that 3,4-difluoro substitution generally yields higher HDAC inhibitory potency compared to the 2,6-difluoro regioisomer in several quinoline and benzamide chemotypes, although no data specific to CAS 941915-18-0 are available [2].

Benzamide zinc-binding group HDAC pharmacophore Fluorine SAR

Tetrahydroquinoline Saturation State: 6-Amido Versus 6-(N-Hydroxyacrylamide) Linker Differentiation

CAS 941915-18-0 incorporates a direct amide linkage connecting the tetrahydroquinoline 6-position to the difluorobenzamide moiety, in contrast to the N-hydroxyacrylamide linker found in potent class I HDAC inhibitors such as (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (Compound 11), which exhibits IC50 values in the low nanomolar range against HDAC1 and demonstrates significant antiproliferative activity in human colorectal cancer cell lines [1]. The N-hydroxyacrylamide linker acts as a second zinc-binding group in addition to the hydroxamic acid, whereas the benzamide alone in CAS 941915-18-0 provides a single zinc-chelating moiety [2]. This linker difference fundamentally alters the mechanism of HDAC inhibition (monodentate vs. bidentate zinc chelation) and is expected to produce markedly different potency and selectivity profiles. No direct comparative data are available.

Linker pharmacophore HDAC inhibitor design Tetrahydroquinoline derivatives

Vendor-Supplied Purity and Analytical Characterization: Procurement-Grade Differentiation

CAS 941915-18-0 is commercially available with vendor-reported purity of ≥95% (HPLC), molecular formula C18H16F2N2O2, and molecular weight 330.335 g/mol . The SMILES string CC(=O)N1CCCC2=C1C=CC(NC(=O)C1=CC(F)=C(F)C=C1)=C2 uniquely identifies this compound among its structural isomers and analogs . No certificate of analysis (CoA) with batch-specific purity, residual solvent, or elemental analysis data was available from public sources at the time of this analysis. Procurement decisions should be based on confirmed analytical characterization (HPLC purity, NMR identity confirmation, residual solvent analysis) before use in quantitative biological assays, as small-molecule impurities can confound activity readouts.

Compound procurement Purity specification Quality control

Research and Procurement Application Scenarios for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide (CAS 941915-18-0)


HDAC Inhibitor Medicinal Chemistry: Cap Group SAR Exploration Within the Tetrahydroquinoline–Benzamide Series

In a structure–activity relationship (SAR) campaign focused on tetrahydroquinoline–benzamide HDAC inhibitors, CAS 941915-18-0 serves as the N-acetyl reference compound. The N-acetyl cap group distinguishes it from N-arylsulfonyl and N-cyclopropanecarbonyl analogs (Section 3, Evidence Item 2), enabling systematic evaluation of cap group steric and electronic effects on HDAC isoform selectivity [1]. Procurement of this specific compound is required to complete the N-1 substitution matrix; substituting a different N-1 acyl analog would invalidate the SAR dataset. Users should verify purity by HPLC and confirm identity by 1H NMR before initiating enzymatic assays.

3,4-Difluorobenzamide Zinc-Binding Group Reference for Regioisomer Selectivity Studies

For research programs investigating the impact of fluorine substitution patterns on HDAC zinc-binding affinity, CAS 941915-18-0 provides the 3,4-difluorobenzamide configuration. As discussed in Section 3 (Evidence Item 3), the 3,4-difluoro pattern is expected to confer different zinc-chelating properties relative to 2,6-difluoro or mono-fluoro benzamide regioisomers [1]. This compound should be procured alongside its regioisomeric analogs to establish a fluorine positional scan dataset. Careful CAS number verification during procurement is essential to avoid accidental delivery of an incorrect regioisomer.

Direct Benzamide Linker Reference Standard in Linker Pharmacophore Comparison Studies

As a representative of the direct benzamide linker class (Section 3, Evidence Item 4), CAS 941915-18-0 can be used as a reference standard in comparative studies against N-hydroxyacrylamide-linked tetrahydroquinolines (e.g., Compound 11) to quantify the contribution of linker-mediated zinc chelation to overall HDAC inhibitory potency [1]. This application is limited by the current absence of publicly available IC50 data for CAS 941915-18-0; users must generate in-house data or request vendor data before comparison is possible. Procurement is recommended only after in-house pilot testing confirms sufficient assay window.

Chemical Probe Tool Compound Procurement with Minimum Purity Requirement

When CAS 941915-18-0 is selected as a chemical probe for preliminary HDAC inhibition screening, the vendor-reported ≥95% purity specification (Section 3, Evidence Item 5) must be verified by in-house analytical QC (HPLC, LC-MS, 1H NMR) prior to biological testing [1]. Procurement should include a Certificate of Analysis (CoA) specifying batch identity, purity, and residual solvent content. Absent published bioactivity data, users should plan for comprehensive dose–response profiling (e.g., 10-point IC50 determination on HDAC1–HDAC11 panel) as a prerequisite for publication.

Quote Request

Request a Quote for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.